2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid
Description
2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a phenyl group at the 6-position and a sulfanylacetic acid moiety at the 4-position. Its molecular formula is C₁₄H₁₃N₂O₂S₂, with a molecular weight of 305.14 g/mol.
Properties
IUPAC Name |
2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c17-12(18)7-19-13-10-6-11(9-4-2-1-3-5-9)20-14(10)16-8-15-13/h1-6,8H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMDSUMBQJGJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834303 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thieno[2,3-d]pyrimidine core to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound’s thieno[2,3-d]pyrimidine core allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of thieno[2,3-d]pyrimidine derivatives with sulfanylacetic acid substituents. Key structural analogs include:
Key Structural Differences:
- Linkage Group: The sulfanyl (-S-) bridge in the target compound contrasts with the amino (-NH-) group in [(R)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid], altering hydrogen-bonding and electronic properties .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine, methoxy) in analogs enhance solubility and metabolic stability compared to the phenyl group in the target compound .
- Core Modifications: Wy-14,643 replaces the thieno[2,3-d]pyrimidine core with a pyrimidine ring, reducing aromatic conjugation but maintaining peroxisome proliferation activity .
Target Compound:
- Kinase Inhibition: Thieno[2,3-d]pyrimidine derivatives often target ATP-binding pockets in kinases due to planar aromatic cores .
- Apoptosis Regulation : Derivatives like those in act as MCL-1/BCL-2 inhibitors, promoting cancer cell death .
Wy-14,643:
- Hepatocarcinogenicity: Induces peroxisome proliferation (4–6× increase in volume density) and sustained DNA replication (5–10× increase via osmotic pump labeling), correlating with liver tumorigenesis in rats .
- Mechanistic Insight: Unlike the target compound, Wy-14,643’s chloro and xylidino groups enhance its potency as a peroxisome proliferator-activated receptor (PPAR) agonist .
Fluoro-Methoxy Analog ():
- Enhanced bioavailability due to fluorine’s electronegativity and methoxy’s solubility-enhancing properties.
Biological Activity
2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core with a phenyl group and a sulfanyl acetic acid moiety. Its structure is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. In a study evaluating various compounds, including those similar to 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid, it was found that certain derivatives demonstrated effective activity against a range of microorganisms.
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 4f | Candida albicans | 62.5 |
| 4g | Saccharomyces cerevisiae | 31.25 |
| 3a | Staphylococcus aureus | 125 |
| 3f | Escherichia coli | 250 |
These results suggest that the presence of the sulfanyl group may enhance the antimicrobial efficacy of the compound by improving solubility and bioavailability.
Anticancer Activity
The thieno[2,3-d]pyrimidine scaffold has been explored for its anticancer properties. Compounds within this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A specific study highlighted that compounds similar to 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid exhibited cytotoxic effects against human cancer cell lines, suggesting potential as anticancer agents.
Case Study: Anticancer Evaluation
In vitro studies demonstrated that derivatives of thieno[2,3-d]pyrimidine significantly inhibited the growth of cancer cells. The mechanism was attributed to interference with cellular signaling pathways involved in cell cycle regulation and apoptosis.
The biological activity of 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid can be explained through several mechanisms:
- Enzyme Inhibition : Many thieno[2,3-d]pyrimidine derivatives act as enzyme inhibitors. They may target specific kinases or other enzymes involved in microbial growth or cancer cell proliferation.
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Signal Transduction Interference : The compound may disrupt signaling pathways critical for cancer cell survival and proliferation.
Q & A
Q. What are the common synthetic routes for preparing 2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid?
The synthesis typically involves nucleophilic substitution reactions. A representative method includes reacting 6-phenylthieno[2,3-d]pyrimidine-4-thiol with 2-bromoacetic acid under basic conditions (e.g., NaOH in aqueous medium). The thiol group attacks the electrophilic carbon of the bromoacetic acid, forming the sulfanyl linkage. Reaction conditions (e.g., temperature, solvent) are critical for yield optimization. For example, stirring at room temperature for 4 hours in water/methanol mixtures followed by acidification to pH 4 yields crystalline precipitates .
Q. Table 1: Representative Reaction Conditions
| Reactants | Base | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thienopyrimidine-thiol + 2-bromoacetic acid | NaOH | Water | 4 h | 65–75 |
Q. How is the structural integrity of this compound validated post-synthesis?
X-ray crystallography is the gold standard for structural confirmation. Single crystals grown via slow evaporation (e.g., from methanol) are analyzed using programs like SHELXL for refinement. Hydrogen bonding networks and π-π stacking interactions between the phenyl and thienopyrimidine moieties are often observed, contributing to stability. Powder XRD and NMR (¹H/¹³C) are complementary for purity assessment .
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (s, 2H) confirm the methylene group adjacent to the sulfanyl linkage. Aromatic protons in the phenyl and thienopyrimidine rings appear at δ 7.2–8.5 ppm.
- IR : Stretching frequencies at 1680–1720 cm⁻¹ (C=O) and 2550–2600 cm⁻¹ (-SH, if unreacted) are critical.
- LC-MS : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., ~357 g/mol for C₁₆H₁₂N₂O₂S₂) .
Advanced Research Questions
Q. How does this compound interact with biological targets such as MCL-1/BCL-2 or p38 MAPK?
Derivatives of thienopyrimidine-sulfanyl acetic acid exhibit inhibition of anti-apoptotic proteins (MCL-1/BCL-2) and kinases (p38 MAPK). The sulfanylacetic acid moiety enhances hydrogen bonding with target active sites, while the phenyl-thienopyrimidine core facilitates hydrophobic interactions. For example, substituents at the 6-phenyl position (e.g., trifluoromethoxy groups) improve binding affinity by ~30% in enzymatic assays .
Q. Table 2: Key Structure-Activity Relationships (SAR)
| Substituent (Position) | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| -H (6-phenyl) | MCL-1 | 450 | |
| -CF₃O (6-phenyl) | MCL-1 | 310 | |
| -Cl (thieno[2,3-d]pyrimidine) | p38 MAPK | 120 |
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
Disorder in the sulfanylacetic acid chain or twinning in crystals is common. SHELXL’s TWIN/BASF commands are used to model twinning, while PART instructions resolve disorder. High-resolution data (d < 0.8 Å) and anisotropic refinement improve accuracy. Hydrogen atoms are typically placed geometrically (riding model) due to weak scattering .
Q. How can researchers reconcile discrepancies in solubility or bioactivity data across studies?
Contradictions may arise from:
- Solvent effects : Dimethyl sulfoxide (DMSO) vs. aqueous buffers alter solubility.
- Assay conditions : Varying ATP concentrations in kinase assays impact IC₅₀ values.
- Crystallographic vs. solution-state conformations : X-ray structures may not reflect dynamic binding modes.
Cross-validation using orthogonal methods (e.g., ITC for binding affinity, molecular dynamics for conformational sampling) is recommended .
Q. What computational strategies optimize derivatives for enhanced pharmacokinetics?
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding poses with MCL-1/BCL-2.
- ADMET prediction : SwissADME estimates logP (<3.5 for blood-brain barrier penetration) and CYP450 inhibition risks.
- QSAR models : Electron-withdrawing groups (e.g., -CF₃) at the phenyl ring correlate with improved metabolic stability .
Q. What strategies mitigate toxicity in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
